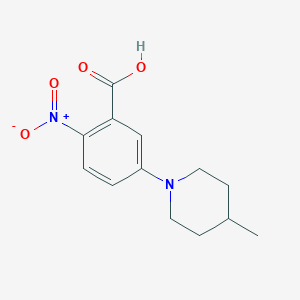

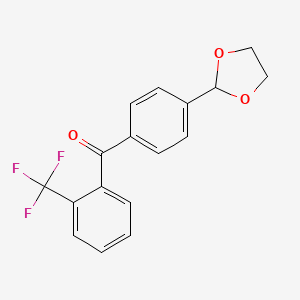

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

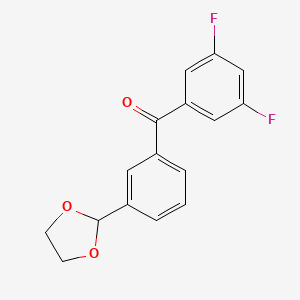

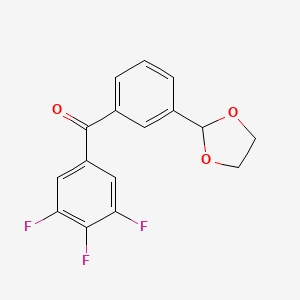

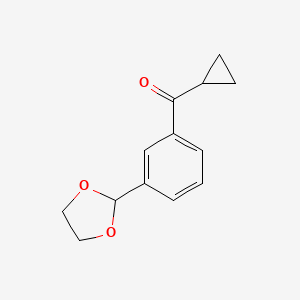

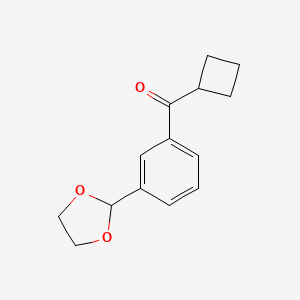

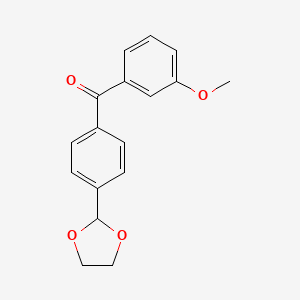

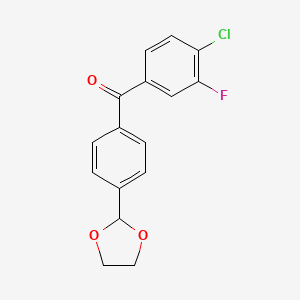

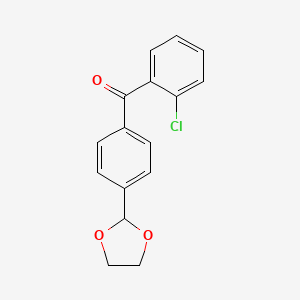

The compound “4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane ring and a trifluoromethyl group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom bonded to two-ether oxygen atoms .

Chemical Reactions Analysis

Benzophenones are known to undergo a variety of reactions, including reductions, Grignard reactions, and various condensation reactions . The 1,3-dioxolane ring can be cleaved under acidic conditions to yield the corresponding carbonyl compound .Physical and Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. Benzophenones are typically crystalline solids at room temperature, and the presence of the trifluoromethyl group may increase the compound’s lipophilicity .Scientific Research Applications

Scientific Research Applications of 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

Synthesis and Chemical Transformations

- This compound and related dioxolanes serve as pivotal building blocks in organic synthesis. For instance, 5-Methyl-4H-1,3-dioxins were transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, highlighting the versatility of dioxolane structures in chemical transformations and the determination of absolute configurations via X-ray crystallography (Flock, Frauenrath, & Wattenbach, 2005).

X-ray Diffraction and Molecular Structure Analysis

- The compound's molecular structure and reactivity can be discerned through X-ray diffraction studies and quantum-chemical calculations, as demonstrated in the case of 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole (Korlyukov et al., 2003).

Polymer Chemistry and Material Properties

- Dioxolane derivatives have significant implications in polymer chemistry, affecting the polymerization mechanism and properties of the resultant materials. For example, perfluoro-2-methylene-1,3-dioxolane was synthesized, polymerized, and the resulting polymer exhibited notable properties like high thermal stability, resistance to acids and bases, and transparency in a specific UV to near IR range (Okamoto, Mikeš, Yang, & Koike, 2007).

Molecular Degradation and Analysis

- Understanding the degradation process of dioxolane-based polymers is crucial for their application in various fields. Studies on the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] provide insights into the degradation mechanisms and volatile products formed, contributing to the material's safety and sustainability (Coskun et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMQSWVFQZUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645125 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-49-1 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)

![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)